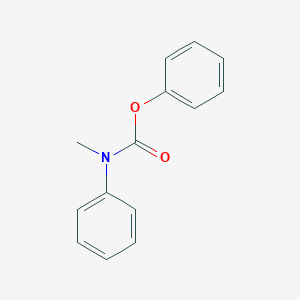

Phenyl N-methyl-N-phenylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl N-methyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15(12-8-4-2-5-9-12)14(16)17-13-10-6-3-7-11-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKAIGDUODXFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159612 | |

| Record name | Phenyl methylphenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-69-4 | |

| Record name | Phenyl methylphenylcarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl methylphenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of Phenyl N Methyl N Phenylcarbamate Transformations

Mechanistic Pathways of Carbamate (B1207046) Formation

The formation of the carbamate linkage can involve several key intermediates, including phenylurea, methyl carbamate, tetrahedral intermediates, and isocyanates.

Phenylurea and Methyl Carbamate as Precursors: One-pot synthesis routes starting from aniline (B41778), urea (B33335), and methanol (B129727) have been investigated. In these systems, plausible reaction paths proceed via either a phenylurea intermediate or a methyl carbamate intermediate . acs.org The reaction between phenylurea and methanol can yield methyl N-phenyl carbamate, demonstrating that phenylurea can act as a direct precursor. psu.edu Similarly, the reaction of aniline with methyl carbamate is another viable route. researchgate.net The specific pathway can be influenced by the presence and nature of a catalyst; for instance, in the absence of a catalyst, the phenylurea path may be dominant, while a γ-Al2O3 catalyst can shift the mechanism to favor the methyl carbamate intermediate pathway. acs.org

Tetrahedral Intermediates: In many acyl substitution reactions, the mechanism involves the nucleophilic addition to the carbonyl group to form a transient tetrahedral intermediate . For N,N-disubstituted carbamates like Phenyl N-methyl-N-phenylcarbamate, a bimolecular acyl substitution (BAc2) mechanism is often proposed for both its formation and hydrolysis. nih.govresearchgate.net In this pathway, the nucleophile (e.g., an alcohol for formation or hydroxide (B78521) for hydrolysis) attacks the carbonyl carbon, leading to a tetrahedral species that subsequently collapses by expelling a leaving group. nih.govnih.gov

Isocyanate Intermediate: An alternative pathway, particularly relevant in elimination-addition reactions, involves the formation of an isocyanate intermediate . This is characteristic of the E1cB (Elimination Unimolecular conjugate Base) mechanism observed in the base-catalyzed hydrolysis and aminolysis of N-monosubstituted aryl carbamates. rsc.orgcapes.gov.brnih.gov In this mechanism, a proton is first removed from the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to generate a highly reactive isocyanate. This isocyanate is then rapidly attacked by a nucleophile (like an amine or alcohol) to form the final product. nih.govnih.gov While more common for carbamates with a proton on the nitrogen, isocyanates are key species in the broader chemistry of carbamates and can be formed by the thermal decomposition of methyl N-phenyl carbamate. researchgate.netresearchgate.net

The kinetics of carbamate formation are profoundly influenced by proton transfer events and the nature of the leaving group.

Leaving Group Tendencies: The stability of the potential leaving group is a determining factor in the reaction pathway and rate. In reactions involving precursors like phenylurea, the selectivity of the reaction depends on the relative leaving tendencies of the groups attached to the carbonyl carbon. psu.edu For example, in the reaction of phenylurea with methanol, the departure of the amino group (-NH2) leads to the desired carbamate, while the departure of the anilino group (PhNH-) leads to different products. psu.edu A good leaving group is typically a weak base, as it can stabilize the negative charge it acquires upon departure. The nucleofugacity (leaving group ability) of common groups follows trends where sulfonates are significantly better leaving groups than halides or benzoates. nih.gov The ease of carbon-nitrogen bond cleavage can be influenced by steric effects in both the acyl group and the leaving group. nih.gov

During the synthesis of this compound, particularly when using aniline and a methylating agent like dimethyl carbonate or methanol, side reactions can compete with the desired carbamoylation.

The most significant competitive reaction is the N-methylation of the aniline precursor. researchgate.net This side reaction can lead to the formation of N-methylaniline (NMA) and subsequently N,N-dimethylaniline (DMA). researchgate.net Studies have shown that under certain conditions, N-methylation can even be the predominant pathway over carbamoylation. researchgate.net This competitive methylation is observed across various catalytic systems, including those based on zirconia, ruthenium, and zinc, and can also occur non-catalytically under specific conditions like in supercritical methanol. researchgate.netrsc.orgnih.govrsc.org The time evolution of the reaction shows the progressive formation of the mono-methylated and di-methylated aniline products. researchgate.net

Hydrolysis Reaction Mechanisms

The hydrolysis of this compound involves the cleavage of the carbamate ester linkage, a reaction that can be uncatalyzed or, more commonly, catalyzed by a base.

Uncatalyzed Hydrolysis: The reaction of the carbamate with water in the absence of a catalyst is typically slow. nih.gov This process is generally less significant than catalyzed pathways.

Base-Catalyzed Hydrolysis: The hydrolysis is significantly accelerated in the presence of a base, such as hydroxide ions. rsc.org For N,N-disubstituted aryl carbamates like this compound, the mechanism is often described as a BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) process. nih.govresearchgate.net This pathway involves the rate-determining nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield phenolate (B1203915), carbonate, and N-methylaniline. researchgate.netresearchgate.net

An alternative mechanism, the E1cB pathway, is well-established for the alkaline hydrolysis of aryl carbamates that have a proton on the nitrogen (N-H). rsc.orgcapes.gov.br This involves deprotonation of the nitrogen followed by elimination of the phenoxide to form an isocyanate intermediate. rsc.org Although the target compound lacks an N-H proton, making the classic E1cB mechanism impossible, the stability of the potential isocyanate intermediate remains a key feature in the broader chemistry of carbamates. acs.org Studies on closely related N-methyl derivatives often conclude a concerted or BAc2 mechanism is operative. nih.govnih.gov

Quantitative structure-reactivity relationships (QSRR) are used to correlate the chemical structure of a series of compounds with their reaction rates. For carbamate hydrolysis, this often involves analyzing the effect of substituents on the phenyl leaving group.

Substituent Effects and Hammett Relationship: The rate of base-catalyzed hydrolysis is highly sensitive to substituents on the O-phenyl ring. Studies on the analogous phenyl N-phenylcarbamates show a strong correlation with the Hammett equation. rsc.org The reaction constant, ρ (rho), was found to be +2.86. rsc.orgrsc.org The positive value indicates that the reaction is accelerated by electron-withdrawing substituents on the phenyl ring. These groups stabilize the negative charge that develops on the phenolate oxygen in the transition state, making it a better leaving group. rsc.org For substituents capable of resonance, such as 4-nitro and 4-cyano, the use of σ⁻ constants provides a better correlation, confirming that direct resonance interaction stabilizes the transition state. rsc.orgrsc.org

Brønsted Relationship and Lability Trends: The Brønsted relationship connects the reaction rate to the acidity (pKa) of the leaving group. For the degradation of related N-methyl carbamates, the Brønsted coefficient βlg (beta for the leaving group) was found to be approximately -0.75, quantifying the sensitivity of the rate to the leaving group's pKa. nih.gov

Qualitative studies on the metabolic hydrolysis of a wide range of carbamates have established general trends in stability. The rate of hydrolysis is influenced by the substitution pattern on the nitrogen atom. N,N-disubstituted carbamates are generally more stable (i.e., hydrolyze more slowly) than their N-monosubstituted counterparts. nih.govresearchgate.net This trend highlights the relative stability of the this compound structure compared to related compounds with a free N-H group.

Interactive Data Table: Hammett Correlation for Alkaline Hydrolysis of Substituted Phenyl N-Phenylcarbamates rsc.org

The following table illustrates the effect of substituents on the rate of alkaline hydrolysis, demonstrating a quantitative structure-reactivity relationship. The data is for Phenyl N-phenylcarbamates, a close structural analog to the title compound.

| Substituent (on Phenyl leaving group) | Hammett Constant (σ⁻) | Relative Rate Constant (log(k/k₀)) |

| 4-Nitro | 1.27 | 3.63 |

| 4-Cyano | 1.00 | 2.86 |

| 4-Acetyl | 0.84 | 2.40 |

| 4-Formyl | 1.03 | 2.95 |

| 3-Nitro | 0.71 | 2.03 |

| 4-Chloro | 0.23 | 0.66 |

| Hydrogen (Unsubstituted) | 0.00 | 0.00 |

Interactive Data Table: Qualitative Hydrolytic Lability of Carbamates nih.govresearchgate.net

This table shows the general trend of metabolic stability based on the substitution pattern of the carbamate functional group.

| Carbamate Class | General Structure | Relative Lability (Stability) |

| N-Alkyl Aryl Carbamate | Aryl-OCO-NH-Alkyl | High (Least Stable) |

| N,N-Dialkyl Aryl Carbamate | Aryl-OCO-N(Alkyl)₂ | Moderate (More Stable) |

| N-Aryl Alkyl Carbamate | Alkyl-OCO-NH-Aryl | Low (Very Stable) |

The transformation of this compound can proceed through several pathways, with aminolysis being a key reaction. The mechanisms of these reactions are complex and can be influenced by catalysts and reaction conditions.

Uncatalyzed and Base-Catalyzed Aminolysis Processes

While direct studies on this compound are limited, research on the closely related phenyl N-phenylcarbamate provides significant understanding. A comprehensive study combining quantum mechanical methods and IR spectroscopy has explored the uncatalyzed and base-catalyzed aminolysis of phenyl N-phenylcarbamate. nih.gov This research characterized three potential reaction pathways: a concerted mechanism, a stepwise route via a tetrahedral intermediate, and a stepwise mechanism that proceeds through an isocyanate intermediate. nih.gov

In the base-catalyzed process, the base plays a crucial role in facilitating the reaction, typically by deprotonating the carbamate to form a more reactive intermediate. The aminolysis of phenyl N-phenylcarbamate was investigated using various amines with different basicities and nucleophilicities, including n-butylamine, diethylamine, triethylamine, N-methylpyrrolidine, and trimethylamine, to understand their influence on the reaction pathway. nih.gov

Elucidation of the Isocyanate Intermediate (E1cB) Pathway

Theoretical calculations have indicated that the pathway involving an isocyanate intermediate, known as the Elimination Unimolecular conjugate Base (E1cB) mechanism, is the most energetically favorable route for the aminolysis of phenyl N-phenylcarbamate. nih.gov This stands in contrast to previously held views that favored other mechanisms. The E1cB mechanism involves two distinct steps: the deprotonation of the substrate to form an anion (the conjugate base), followed by the elimination of the leaving group to create a new carbon-carbon pi bond. masterorganicchemistry.com

The formation of the isocyanate intermediate is promoted by the presence of an electron-withdrawing group, which helps to stabilize the intermediate anion, and a relatively poor leaving group, which slows down the second step of the reaction. masterorganicchemistry.com The theoretical findings for phenyl N-phenylcarbamate were substantiated by IR spectroscopic studies. nih.gov These quantitative relationships between theoretical parameters and experimental kinetic constants highlight the utility of such theoretical models in characterizing chemical reactivity. nih.gov

Thermal Decomposition Kinetics and Mechanisms

Determination of Reaction Order and Kinetic Parameters (e.g., Pseudo-First-Order Kinetics, Arrhenius Parameters)

The thermal decomposition of various N-arylcarbamates has been shown to follow first-order or pseudo-first-order kinetics. For instance, the decomposition of a series of t-butyl N-arylcarbamates in diphenyl ether at 177.5 °C was found to be an essentially first-order reaction, yielding carbon dioxide, isobutylene, and the corresponding amine. cdnsciencepub.com Similarly, the decomposition of ethyl carbazole-9-carboxylate followed first-order kinetics to at least 50% completion. acs.org

Kinetic studies on the thermal degradation of α-methylbenzyl carbanilate also supported an initial intramolecular decomposition. acs.org For the decomposition of 1-aryl-1-methylethyl N-arylcarbamates, rate constants were determined, and Arrhenius plots were used to extrapolate these constants to a common temperature for comparison. rsc.org

Table 1: Kinetic Parameters for the Thermal Decomposition of Related Carbamates (Note: The following data is for analogous compounds and not this compound)

| Compound | Temperature (°C) | Solvent | Rate Constant (k) | Activation Energy (Ea) | Ref |

|---|---|---|---|---|---|

| t-Butyl N-phenylcarbamate | 177.5 | Diphenyl Ether | Varies with substituent | Not specified | cdnsciencepub.com |

| Ethyl Carbanilate | 271-318 | Not specified | Not specified | 31.6 kcal/mol | acs.org |

Proposed Cyclic Mechanism and Transition State Analysis

For the thermal decomposition of N-arylcarbamates, a cyclic mechanism is often proposed. In the case of t-butyl N-arylcarbamates, a cyclic transition state is suggested for the decomposition reaction. cdnsciencepub.comcdnsciencepub.com This type of mechanism is also proposed for the liquid-phase decomposition of α-methylbenzyl N-phenylcarbamates. cdnsciencepub.com

Further detailed studies on 1-aryl-1-methylethyl N-arylcarbamates indicate a polar, but not ionic, reaction mechanism. rsc.org The analysis of the transition state suggests a high degree of carbocation formation, which is supported by the correlation of rate constants with σ+ constants. rsc.orgrsc.org Kinetic isotope effects in the thermal elimination of olefins from N-p-tolylcarbamates of tertiary alcohols have demonstrated that the rate-retardation is largely due to a primary isotope effect on the C-H bond-breaking, with some contribution from a secondary effect on the heterolysis of the C-O bond. rsc.org

Effects of Solvent and Substituents on Decomposition Rates

The rate of thermal decomposition of N-arylcarbamates is influenced by both the solvent and the nature of substituents on the aryl ring.

Solvent Effects: Studies on t-butyl N-arylcarbamates have shown that while solvent effects are reflected in the variations of enthalpies and entropies of activation, the effects on the actual values of the specific rate constants are small. cdnsciencepub.com The decomposition of 1-aryl-1-methylethyl N-arylcarbamates was studied in various solvents including diphenyl ether, dodecane, and sulpholane, demonstrating the influence of the solvent on the reaction kinetics. rsc.orgrsc.org In more polar solvents like ethylene (B1197577) glycol, an increased reaction rate and a shift in product distribution for t-pentyl carbamates suggest a mechanism with greater carbonium ion character. cdnsciencepub.com

Substituent Effects: The electronic nature of substituents on the phenyl ring has a pronounced effect on the decomposition rate. For t-butyl N-arylcarbamates, the rate of decomposition increases as the substituent becomes more electronegative. cdnsciencepub.com A linear relationship between the logarithm of the rate constant (log k) and the Hammett σ constants was observed, yielding a positive ρ value, which is indicative of a transition state that is stabilized by electron-withdrawing groups. cdnsciencepub.comcdnsciencepub.com In contrast, for 1-aryl-1-methylethyl N-arylcarbamates, the rate constants correlate with σ+ constants, resulting in negative ρ+ values, indicating a high degree of carbocation formation in the transition state stabilized by electron-donating groups. rsc.orgrsc.org

Table 2: Effect of Substituents on the Decomposition of t-Butyl N-Arylcarbamates (Note: The following data is for analogous compounds and not this compound)

| Substituent (on Phenyl Ring) | Relative Decomposition Rate |

|---|---|

| p-NO₂ | Fastest |

| m-NO₂ | ↓ |

| m-Cl | ↓ |

| p-Cl | ↓ |

| H | ↓ |

| m-CH₃ | ↓ |

| p-CH₃ | ↓ |

| p-OCH₃ | Slowest |

Data derived from reference cdnsciencepub.com.

Formation of Secondary Products (e.g., Phenyl Isocyanate, N,N'-Diphenylurea, Diphenylcarbodiimide)

The generation of secondary products from this compound is complex and highly dependent on the reaction environment. The structure of this N,N-disubstituted carbamate, which lacks a proton on the nitrogen atom, dictates that its decomposition pathways differ significantly from those of N-monosubstituted carbamates.

Formation of Phenyl Isocyanate:

The formation of phenyl isocyanate from this compound is not a straightforward or commonly reported transformation. Typically, isocyanates are generated from the thermal decomposition of N-monosubstituted carbamates, which can eliminate a molecule of alcohol via a cyclic transition state, a process facilitated by the presence of a hydrogen atom on the nitrogen. acs.org For this compound, the absence of this N-H bond prevents such a mechanism.

However, theoretical studies on the aminolysis of a related compound, phenyl N-phenylcarbamate, suggest that a reaction pathway involving an isocyanate intermediate (an E1cB elimination mechanism) is energetically favored over other mechanisms like a concerted or stepwise pathway via a tetrahedral intermediate. nih.gov In a basic environment, deprotonation of the carbamate can lead to the formation of an isocyanate. nih.gov While this compound lacks the N-H for this specific type of elimination, alternative high-energy pathways or catalytic processes would be required to generate phenyl isocyanate. These could involve the cleavage of the N-methyl or N-phenyl bond, which are generally less favorable reactions.

Formation of N,N'-Diphenylurea:

N,N'-Diphenylurea (also known as carbanilide) can be a secondary product in reactions involving phenyl isocyanate. Should phenyl isocyanate be formed as an intermediate, it can readily react with aniline, if present in the reaction mixture, to produce N,N'-Diphenylurea. wikipedia.org The aniline could potentially originate from the degradation of other starting materials or products.

Another potential, though less direct, route to N,N'-Diphenylurea from carbamates can occur under specific conditions. For instance, the alcoholysis of N,N'-diphenylurea can yield methyl N-phenyl carbamate and aniline, indicating the reversibility of the reaction under certain catalytic conditions. prepchem.comprepchem.com Furthermore, studies on the deprotection of phenylcarbamates of primary amines using tetra-n-butylammonium fluoride (B91410) (TBAF) have shown the formation of symmetrical ureas. nih.gov This reaction proceeds through an isocyanate intermediate which then reacts with an amine formed in situ. nih.gov For this compound, a similar transformation would be mechanistically challenging and is not well-documented.

Side reactions in the synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol have been shown to produce N,N'-diphenylurea, particularly in the presence of certain catalysts. researchgate.net This formation is often attributed to the reaction between the desired carbamate product and aniline. researchgate.net

Formation of Diphenylcarbodiimide:

Diphenylcarbodiimide is typically formed through the dehydration of N,N'-diphenylurea. Therefore, its formation in the reaction mixture is contingent on the prior formation of N,N'-diphenylurea. The conversion of the urea to the carbodiimide (B86325) usually requires a dehydrating agent or specific catalytic conditions at elevated temperatures.

Kinetic Data from a Related Compound:

The kinetic parameters for this decomposition are presented in the table below. It is important to note that the products of this decomposition differ from those discussed above, highlighting the influence of the ester group on the reaction pathway.

| Temperature (°C) | Rate Constant (k) x 10-4 (s-1) | Initial Carbamate Pressure (torr) | % Decomposition |

|---|---|---|---|

| 329.0 | 0.48 | 286.7 | 16.5 |

| 339.5 | 1.17 | 250.6 | 29.2 |

| 352.8 | 3.57 | 198.2 | 41.8 |

| 366.0 | 9.19 | 177.3 | 57.6 |

| 380.1 | 23.4 | 128.6 | 70.1 |

The Arrhenius equation for the decomposition of Ethyl N-methyl-N-phenylcarbamate is given by: k = 1012.44 exp(-45,380/RT) (s⁻¹) where R is the gas constant and T is the temperature in Kelvin. researchgate.net This indicates a significant energy barrier for the decomposition of this type of carbamate.

Spectroscopic and Advanced Structural Characterization of Phenyl N Methyl N Phenylcarbamate

Vibrational Spectroscopy Applications

The infrared spectrum of Phenyl N-methyl-N-phenylcarbamate is characterized by the prominent absorption bands of its constituent functional groups. The most notable of these is the carbonyl (C=O) stretching vibration, which is a sensitive probe of the electronic environment of the carbamate (B1207046) moiety. In N,N-disubstituted carbamates like Phenyl-n,n-dimethyl carbamate, a structurally similar compound, the C=O stretching band appears at a specific frequency that reflects the electronic effects of the substituents. nist.gov For this compound, this band is expected in the region of 1700-1750 cm⁻¹.

Unlike carbamates possessing an N-H bond, such as Phenyl carbamate, this compound cannot participate in classical N-H···O hydrogen bonding, which is a dominant intermolecular force in the former. sigmaaldrich.com The molecular interactions in solid or liquid this compound are therefore likely to be dominated by weaker forces such as dipole-dipole interactions, C-H···O interactions, and π-π stacking between the phenyl rings. These subtle interactions can influence the precise position and shape of the IR absorption bands, including those of the C-H bonds on the aromatic rings and the methyl group, as well as the skeletal vibrations of the entire molecule. Near-infrared (NIR) spectroscopy can also be a valuable technique for studying intermolecular interactions, as the overtone and combination bands in the NIR region are particularly sensitive to changes in the molecular environment, such as those caused by hydrogen bonding or other associations. frontiersin.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for N,N-disubstituted Carbamates |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1300 - 1400 |

| C-O | Stretching | 1150 - 1250 |

In situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for elucidating reaction mechanisms by providing real-time information about the concentration changes of reactants, intermediates, products, and byproducts. nih.govyoutube.com In the synthesis of this compound, for instance, from the reaction of N-methylaniline with a phenyl chloroformate derivative, an in situ FT-IR probe immersed in the reaction vessel would allow for the continuous monitoring of the reaction progress.

The process would involve tracking the decrease in the intensity of the characteristic absorption bands of the reactants, such as the N-H stretching vibration of N-methylaniline (if it were a reactant in a different synthetic route) and the carbonyl band of the chloroformate. Simultaneously, the growth of a new carbonyl band corresponding to the this compound product would be observed. scite.airsc.org This allows for the determination of reaction kinetics, the identification of any transient intermediates that may accumulate during the reaction, and the detection of the formation of byproducts. For example, the formation of carbamic acid or ammonium (B1175870) carbamate ion pairs has been observed in the reaction of amines with CO2 using in situ FT-IR. nih.gov This real-time analysis is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize product yield and selectivity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of this compound provide a complete map of the proton and carbon environments within the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two different phenyl rings (the one attached to the nitrogen and the one attached to the oxygen) and the methyl group. The protons on the phenyl ring attached to the oxygen will likely appear in a different chemical shift region compared to the protons on the phenyl ring attached to the nitrogen, due to the differing electronic effects of the oxygen and nitrogen atoms. The N-methyl protons would appear as a sharp singlet, typically in the range of 3.0-3.5 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.0 - 3.5 (s) | 30 - 40 |

| Aromatic H (N-Ph) | 7.0 - 7.5 (m) | 110 - 150 |

| Aromatic H (O-Ph) | 7.0 - 7.5 (m) | 110 - 150 |

| Carbonyl C=O | - | 150 - 160 |

Mass Spectrometry Techniques

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of reaction mixtures in synthetic organic chemistry. researchgate.net In the synthesis of this compound, HPLC-MS would be employed to separate the target compound from unreacted starting materials, such as N-methylaniline and the acylating agent, as well as any byproducts formed during the reaction. nih.govresearchgate.net

The HPLC component separates the different species in the mixture based on their polarity and interaction with the stationary phase of the column. Each separated component then enters the mass spectrometer, which provides its mass-to-charge ratio (m/z). For this compound, the mass spectrometer would confirm the presence of the product by detecting its molecular ion peak.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion of the product and potential byproducts. The resulting fragmentation patterns provide valuable structural information, aiding in the unequivocal identification of each component. For example, in the synthesis of methyl N-phenyl carbamate, HPLC-MS has been used to identify byproducts, providing insights into the reaction pathway. researchgate.net Similarly, for this compound, this technique could identify byproducts arising from side reactions, such as the formation of ureas from the reaction of the starting amine with any isocyanate impurities or decomposition products. nih.gov The sensitivity and specificity of HPLC-MS make it an ideal tool for ensuring the purity of the synthesized this compound and for optimizing the reaction to minimize the formation of undesirable side products. researchgate.netrsc.org

X-ray Crystallography and Solid-State Structural Analysis

The three-dimensional arrangement of atoms and molecules in the crystalline state of this compound and related derivatives is elucidated through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and behavior.

The crystal structures of several phenylcarbamate derivatives have been determined using single-crystal X-ray diffraction. For instance, the crystal structure of phenyl N-phenylcarbamate (C₁₃H₁₁NO₂) has been reported to be orthorhombic. nih.govresearchgate.net In a related compound, phenyl N-(3,5-di-methyl-phenyl)carbamate (C₁₅H₁₅NO₂), the asymmetric unit contains two independent molecules. nih.gov The crystal structure of phenyl N-(4-nitrophenyl)carbamate is triclinic, with two molecules (A and B) in the asymmetric unit. researchgate.net

The determination process involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the positions of the individual atoms.

Below is a table summarizing the crystallographic data for Phenyl N-phenylcarbamate:

| Parameter | Value |

| Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.4734 (9) |

| b (Å) | 19.5825 (17) |

| c (Å) | 5.8509 (5) |

| V (ų) | 1085.42 (17) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Data sourced from references nih.govresearchgate.net

In the case of Phenyl N-(2-methylphenyl)carbamate, the introduction of a methyl group at the ortho-position of the N-bound benzene (B151609) ring leads to a different crystal packing and intermolecular interaction profile. nih.govresearchgate.net

The solid-state structure of phenyl N-phenylcarbamate and its derivatives is stabilized by a network of intermolecular interactions. These non-covalent forces play a significant role in determining the crystal packing and, consequently, the material's physical properties.

N—H···O Hydrogen Bonds: A prominent feature in the crystal structure of many phenylcarbamates is the presence of intermolecular N—H···O hydrogen bonds. nih.govresearchgate.netnih.gov In phenyl N-phenylcarbamate, these hydrogen bonds form infinite one-dimensional polymeric chains that extend along the a-axis. nih.govresearchgate.net This type of hydrogen bonding is a common motif in carbamates and contributes significantly to the stability of the crystal lattice. researchgate.netresearchgate.netnih.gov

C—H···π Interactions: In addition to hydrogen bonding, C—H···π interactions are also observed in the crystal structures of phenylcarbamates. nih.govresearchgate.netnih.govnih.gov These interactions involve a hydrogen atom of a C-H bond interacting with the π-electron system of an aromatic ring. In phenyl N-phenylcarbamate, C—H···π interactions occur between the aromatic rings, further stabilizing the crystal packing. nih.govresearchgate.net Similarly, weak C—H···π interactions are present in the crystal structure of phenyl N-(2-methylphenyl)carbamate. nih.gov

The following table details the hydrogen-bond geometry for Phenyl N-phenylcarbamate:

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| N1—H1···O2ⁱ | 0.86 | 2.14 | 2.976 (3) | 165 |

| C3—H3···Cg2ⁱⁱ | 0.93 | 2.80 | 3.673 (4) | 156 |

| C10—H10···Cg1ⁱⁱⁱ | 0.93 | 2.86 | 3.599 (4) | 137 |

Symmetry codes: (i) x, y, z+1; (ii) x-1/2, -y+1/2, z; (iii) -x+1, y-1/2, z+1/2. Cg1 and Cg2 are the centroids of the C1–C6 and C8–C13 rings, respectively. Data sourced from reference nih.gov

Characterization of Catalytic Materials

The synthesis of this compound can be facilitated by heterogeneous catalysts. The efficiency of these catalysts is intimately linked to their structural and morphological properties. Several analytical techniques are employed to characterize these materials.

X-ray diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in a catalyst. By analyzing the diffraction pattern of a material, one can determine its crystal structure, lattice parameters, and crystallite size. For instance, in the synthesis of methyl N-phenyl carbamate, a related compound, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have been used as catalysts. rsc.org XRD analysis is crucial in confirming the formation of the desired mixed oxide phases and ensuring the absence of unwanted crystalline impurities. rsc.orgorientjchem.org

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. catalysis.blogcatalysis.blog This is a critical parameter for heterogeneous catalysts, as a larger surface area generally provides more active sites for the reaction to occur, leading to higher catalytic activity. catalysis.blogc2cat.eu The analysis involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. catalysis.blog By measuring the amount of gas adsorbed at different partial pressures, the specific surface area can be calculated. For catalysts used in carbamate synthesis, such as supported zirconia or mixed oxides, BET analysis provides essential information for correlating catalyst structure with performance. rsc.orgresearchgate.net

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and topography of the catalyst particles. This technique provides high-resolution images that reveal details about the particle size, shape, and aggregation. In the context of catalysts for phenylcarbamate synthesis, SEM can be used to examine the morphology of materials like Zn/Al/Ce mixed oxides. rsc.org The information obtained from SEM images helps in understanding how the synthesis method affects the physical characteristics of the catalyst, which in turn can influence its catalytic behavior. rsc.orgorientjchem.org

Computational and Theoretical Studies of Phenyl N Methyl N Phenylcarbamate Reactivity

Quantum Mechanical Approaches to Reaction Mechanisms

Quantum mechanical calculations are fundamental to understanding the intricate details of chemical reactions, providing a map of the energy landscape and identifying the most probable transformation routes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular geometries, vibrational frequencies, and reaction energies. For a molecule like Phenyl N-methyl-N-phenylcarbamate, DFT calculations would be employed to optimize its ground state geometry, as well as the structures of transition states and products for various potential reactions, such as hydrolysis. nih.gov

Theoretical studies on similar carbamates demonstrate that DFT can effectively model reaction pathways, such as the degradation by hydroxyl radicals. researchgate.net These calculations help in understanding the atmospheric fate and decomposition mechanisms of carbamate-containing compounds. researchgate.net

Hybrid DFT functionals, which combine a portion of exact Hartree-Fock exchange with various exchange-correlation functionals, are particularly popular for their accuracy in predicting thermochemical data. The B3LYP functional is widely used and has been shown to be effective for predicting electronic and geometric properties. researchgate.netresearchgate.net The M06-2X functional is often favored for systems where non-covalent interactions, such as hydrogen bonding, are significant. researchgate.netnih.gov

In studies of nerve agent hydrolysis, which involves compounds with structural similarities to carbamates, the M06-2X functional has been noted to calculate lower activation energies compared to B3LYP and MP2 methods. nih.gov For the hydrolysis of this compound, these methods would be used to calculate the activation energies and reaction enthalpies, providing a quantitative measure of the reaction's energetic feasibility. Comparative assessments show that while B3LYP can be less reliable for systems with significant dispersion interactions, M06-family functionals often perform better. nih.gov

Illustrative Energetic Data for Carbamate (B1207046) Analogs

| Functional | Analog Compound | Property | Calculated Value (kcal/mol) |

|---|---|---|---|

| B3LYP | Methyl N-methylcarbamate | Activation Energy (H-abstraction) | Varies by site |

| M06-2X | VX Nerve Agent (Analog) | Activation Energy (Hydrolysis) | Lower than B3LYP |

| CAM-B3LYP | Organic Dyes | Excitation Energies | Good agreement with experiment |

This table is illustrative and based on data from analogous compounds to suggest the type of results expected for this compound.

By mapping the potential energy surface, computational studies can elucidate the step-by-step mechanism of a reaction. For this compound, a key reaction of interest is its hydrolysis. The stability of carbamates is attributed to the resonance between the amide and carboxyl groups. nih.gov The mechanism of base-catalyzed hydrolysis for a disubstituted carbamate like this one is expected to proceed via a tetrahedral intermediate (a BAc2 mechanism), ultimately leading to the parent alcohol (phenol), the corresponding amine (N-methylaniline), and carbon dioxide. nih.govacs.org

Analysis of Electronic Structure and Reactivity Indices

The distribution of electrons within a molecule is key to its reactivity. Various computational tools allow for the detailed analysis of this distribution.

While specific EPN data for this compound is not available, the molecular electrostatic potential (MEP) is a related and more commonly used descriptor. The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show a negative potential (red/yellow) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack or its role as a hydrogen bond acceptor. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the methyl and phenyl groups. Such analyses are crucial for understanding intermolecular interactions. researchgate.net

Assigning partial atomic charges helps to quantify the electronic distribution in a molecule. The Hirshfeld method partitions the electron density based on the pro-molecular density, which is the sum of the densities of the isolated atoms. cam.ac.uknih.gov This method is generally less dependent on the basis set used in the calculation compared to other methods like Mulliken analysis. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and chemical bonds. researchgate.net NBO analysis also furnishes atomic charges and allows for the study of charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the carbonyl π* orbital, a key factor in the stability and reactivity of the carbamate group. nih.gov

Illustrative NBO and Hirshfeld Charges for Methyl Phenylcarbamate (Analog)

| Atom | NBO Charge (e) | Hirshfeld Charge (e) |

|---|---|---|

| Carbonyl Carbon | +0.5 to +0.7 | +0.2 to +0.4 |

| Carbonyl Oxygen | -0.5 to -0.7 | -0.3 to -0.4 |

| Nitrogen | -0.4 to -0.6 | -0.1 to -0.2 |

Note: This table presents typical charge ranges for the key atoms in a related carbamate, Methyl Phenylcarbamate, as direct data for this compound is not available. The values are illustrative of the expected charge distribution.

Parr Electrophilicity Index (ω)

The Parr electrophilicity index (ω) is a quantum chemical descriptor derived from conceptual Density Functional Theory (DFT) that quantifies the global electrophilic nature of a molecule. scirp.orgscirp.org It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. The index is calculated using the electronic chemical potential (μ) and the chemical hardness (η) of the molecule, as defined by the equation:

ω = μ² / (2η)

where:

μ (electronic chemical potential) is related to the molecule's tendency to attract or donate electrons. It can be approximated as the average of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies (μ ≈ (E_HOMO + E_LUMO) / 2).

η (chemical hardness) represents the resistance to a change in electron distribution. It can be approximated as the difference between the LUMO and HOMO energies (η ≈ E_LUMO - E_HOMO).

A higher value of ω indicates a greater capacity of a molecule to act as an electrophile. For this compound, the carbonyl carbon of the carbamate group is the primary electrophilic center. The electrophilicity of this carbon is influenced by the electronic effects of the attached nitrogen and oxygen atoms, as well as the phenyl groups. The nitrogen atom's lone pair can donate electron density to the carbonyl group through resonance, which would tend to decrease its electrophilicity. Conversely, the electronegative oxygen atoms withdraw electron density, enhancing the electrophilic character of the carbonyl carbon.

Correlation between Theoretical Descriptors and Experimental Kinetic Data

Theoretical descriptors derived from computational chemistry offer a powerful means to rationalize and predict experimental kinetic data for chemical reactions. For the reactions of this compound, such as hydrolysis or aminolysis, a correlation between calculated descriptors and observed reaction rates can provide deep mechanistic insights.

Several theoretical parameters can be correlated with kinetic data:

Global Reactivity Indices: The electrophilicity index (ω) discussed previously is a key global descriptor. A higher ω value for a series of related carbamates would be expected to correlate with a faster reaction rate with a given nucleophile.

Local Reactivity Indices: To pinpoint the most reactive sites within a molecule, local descriptors are employed. The Fukui function (f(r)) and the local electrophilicity (ω_k) are particularly relevant. echemi.com The Fukui function identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron, thus indicating the most likely sites for nucleophilic or electrophilic attack. For this compound, the carbonyl carbon is expected to have a high value for the Fukui function corresponding to nucleophilic attack (f⁺). The local electrophilicity index (ω_k) projects the global electrophilicity onto a specific atomic center 'k', providing a quantitative measure of its electrophilic activation. echemi.com A strong correlation is often observed between ω_k at the carbonyl carbon and the rate constants for nucleophilic acyl substitution reactions of carbamates.

Activation Energy (ΔE‡): The energy barrier for a reaction, calculated as the difference in energy between the transition state and the reactants, is directly related to the reaction rate through the Arrhenius equation. Computational modeling of the reaction pathway allows for the determination of ΔE‡. A lower calculated activation energy for a given reaction of this compound would imply a faster reaction rate, a correlation that is fundamental in computational kinetics.

Studies on related aromatic compounds have shown excellent correlations between theoretical descriptors reflecting local hardness, such as Hirshfeld charges and electrostatic potential, and experimental reaction rates for both nucleophilic and electrophilic reactions. researchgate.net For a series of carbamates, one would anticipate a linear relationship between the calculated activation energies for hydrolysis and the logarithm of the experimentally determined rate constants.

Table 1: Illustrative Correlation of Theoretical Descriptors with Reactivity for Carbamates

| Carbamate Derivative | Relative Electrophilicity (ω) | Calculated Activation Energy (ΔE‡) for Hydrolysis (kcal/mol) | Expected Relative Experimental Rate |

| Phenyl N-methyl-N-(p-nitrophenyl)carbamate | High | Low | Fast |

| This compound | Moderate | Moderate | Moderate |

| Phenyl N-methyl-N-(p-methoxyphenyl)carbamate | Low | High | Slow |

| This table is illustrative and based on general chemical principles, as specific calculated values for these exact compounds were not found in the cited literature. |

Modeling of Transition States and Intermediate Structures

The elucidation of reaction mechanisms at a molecular level relies heavily on the computational modeling of transition states (TS) and intermediate structures. For reactions involving this compound, such as its hydrolysis, these models provide critical information about the geometry, energy, and electronic structure of these transient species.

The hydrolysis of carbamates can proceed through different mechanisms, and computational modeling helps to distinguish between them. For N,N-disubstituted carbamates like this compound, a common pathway for basic hydrolysis is the B_Ac2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism. The key steps that can be modeled include:

Nucleophilic Attack: The initial step involves the attack of a nucleophile (e.g., a hydroxide (B78521) ion) on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. Computational models of this intermediate would show the carbonyl carbon rehybridizing from sp² to sp³, with bond lengths to the attacking nucleophile and the leaving group's heteroatom elongating.

Transition State for Intermediate Formation: The transition state for the formation of the tetrahedral intermediate can be located on the potential energy surface. Its geometry would be intermediate between the reactants and the tetrahedral adduct. Vibrational frequency analysis of the optimized TS geometry is crucial, as a true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Tetrahedral Intermediate: This is a high-energy, short-lived species. Its stability can be assessed computationally. For this compound, the intermediate would feature a negatively charged oxygen atom from the original carbonyl group and the attached nucleophile.

Transition State for Leaving Group Departure: The collapse of the tetrahedral intermediate to form the final products proceeds through a second transition state. This involves the cleavage of the bond between the carbonyl carbon and the phenoxy group. The geometry of this TS would show the C-O(phenyl) bond breaking and the C=O double bond reforming.

Products: The final products of hydrolysis would be N-methyl-N-phenylcarbamic acid (which would likely deprotonate under basic conditions) and phenol (B47542).

Computational studies on similar systems, such as the hydrolysis of other carbamates, have successfully modeled these transition states and intermediates using methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. mdpi.com These models provide insights into the role of solvent molecules and catalytic residues (in enzymatic hydrolysis) in stabilizing the transition states and intermediates.

Table 2: Key Structural Parameters of Modeled Species in the Hydrolysis of a Generic N,N-Disubstituted Phenyl Carbamate

| Species | Key Bond | Approximate Bond Length (Å) | Key Angle | Approximate Angle (°) |

| Reactant | C=O | 1.21 | O=C-N | 124 |

| Tetrahedral Intermediate | C-O⁻ | 1.35 | Nu-C-O⁻ | 109 |

| C-N | 1.45 | |||

| C-O(phenyl) | 1.48 | |||

| C-Nu | 1.50 | |||

| Transition State 2 | C-O(phenyl) | >1.8 (elongated) | O=C-N | ~121 |

| C=O | ~1.25 (forming) | |||

| This table provides generalized, expected values for a typical B_Ac2 hydrolysis mechanism as specific data for this compound was not found in the provided search results. |

Degradation Pathways and Stability Studies of N Phenylcarbamates

Hydrolytic Degradation Mechanisms

The hydrolytic stability of carbamates is significantly influenced by their substitution pattern, particularly on the nitrogen atom. For N-phenylcarbamates with a hydrogen on the nitrogen (N-monosubstituted), alkaline hydrolysis typically proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.orgresearchgate.net This pathway involves the initial removal of the acidic N-H proton by a base, forming an anionic intermediate which then eliminates the phenoxide group to form a transient phenyl isocyanate. rsc.orgnih.govacs.org This isocyanate is subsequently attacked by water to produce an unstable carbamic acid that decarboxylates to yield aniline (B41778).

However, for N,N-disubstituted carbamates like Phenyl N-methyl-N-phenylcarbamate, which lack an acidic N-H proton, the E1cB pathway is not feasible. Instead, their hydrolysis under basic conditions is proposed to occur via a bimolecular acyl-carbon cleavage (BAc2) mechanism. nih.govacs.orgresearchgate.net This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon atom of the carbamate (B1207046). researchgate.net This attack forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the ester bond and the formation of phenolate (B1203915) and N-methyl-N-phenylcarbamic acid. The resulting carbamic acid is unstable and decomposes to N-methylaniline and carbon dioxide. Studies on analogous N,N-disubstituted carbamates confirm that this pathway generally requires more forcing conditions compared to the E1cB hydrolysis of N-monosubstituted carbamates. nih.govacs.org

The rate of hydrolysis is dependent on pH, with the reaction being catalyzed by alkaline conditions. rsc.orgresearchgate.net For instance, the hydrolysis rate constant for unsubstituted phenyl N-phenylcarbamate is directly proportional to the hydroxide ion concentration up to pH 12. rsc.orgrsc.org

Table 1: Comparison of Hydrolytic Degradation Mechanisms for N-Phenylcarbamates

| Carbamate Type | Proposed Mechanism | Key Intermediate | Primary Products |

| N-Monosubstituted (e.g., Phenyl N-phenylcarbamate) | E1cB | Phenyl isocyanate | Aniline, Phenol (B47542), Carbon Dioxide |

| N,N-Disubstituted (e.g., this compound) | BAc2 | Tetrahedral Intermediate | N-methylaniline, Phenol, Carbon Dioxide |

Photolytic Degradation Processes

Photooxidation Pathways and Products

N-phenylcarbamates can undergo photodegradation when exposed to ultraviolet (UV) radiation. A primary pathway for alkyl N-arylcarbamates is the photo-Fries rearrangement. acs.org This process involves the homolytic cleavage of the carbonyl-oxygen bond upon photoexcitation, forming a radical pair (an N-substituted aminocarbonyl radical and a phenoxy radical) within a solvent cage. These radicals can then recombine at the ortho and para positions of the phenyl ring, leading to the formation of substituted aminobenzoates. For example, the photooxidation of ethyl N-phenylcarbamate in a benzene (B151609) solution yielded ethyl o-aminobenzoate and ethyl p-aminobenzoate as major products. nih.gov

In addition to rearrangement, other photooxidation products can be formed. The degradation of ethyl N-phenylcarbamate also produced aniline, carbon dioxide, water, and various colored azo compounds. nih.gov The presence of oxygen can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions, which can further promote degradation. rsc.orgnih.gov These ROS can attack the aromatic rings and the N-methyl group, leading to a complex mixture of oxidized products. rsc.org

Table 2: Potential Photooxidation Products of this compound

| Pathway | Potential Products |

| Photo-Fries Rearrangement | ortho- and para-hydroxy-N-methyl-N-phenylbenzamide |

| Further Oxidation/Fragmentation | N-methylaniline, Phenol, Carbon Dioxide, Azo compounds |

Atmospheric Degradation by Hydroxyl Radicals

In the troposphere, the primary degradation pathway for most organic compounds is oxidation initiated by hydroxyl radicals (•OH). copernicus.orgcopernicus.org These highly reactive species are formed mainly through the photolysis of ozone in the presence of water vapor. copernicus.orgcopernicus.org The atmospheric lifetime of a compound like this compound would be largely determined by the rate of its reaction with •OH radicals.

The degradation process is initiated by the attack of a hydroxyl radical on the carbamate molecule. This can occur via two main routes:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the N-methyl group, which is often a favored site for attack. This would form a carbon-centered radical, which would then react rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂).

•OH Addition: The hydroxyl radical can add to one of the phenyl rings, forming a hydroxycyclohexadienyl-type radical. nih.gov

Both initial radical species undergo a series of subsequent reactions, including reactions with nitrogen oxides (NOx) and hydroperoxyl radicals (HO₂), leading to the formation of various oxygenated products and eventual fragmentation of the molecule. semanticscholar.org The ultimate products of complete atmospheric oxidation are typically carbon dioxide, water, and nitrogen-containing inorganic species like nitric acid. nih.gov

Thermal Degradation Processes

The thermal stability of carbamates varies greatly depending on their structure. For N,N-disubstituted carbamates like Ethyl N-methyl-N-phenylcarbamate, a close analog to the title compound, thermal decomposition in the gas phase occurs at temperatures between 329-380°C. researchgate.netscispace.com The reaction is quantitative and follows first-order kinetics, proceeding through a unimolecular mechanism. The major products identified are N-methylaniline, carbon dioxide, and ethylene (B1197577). researchgate.netscispace.com This suggests a pathway involving a cyclic transition state, similar to the pyrolysis of acetate (B1210297) esters, leading to the elimination of the olefin and the formation of the corresponding carbamic acid, which then rapidly decarboxylates.

This decomposition pathway differs significantly from that of N-monosubstituted alkyl N-phenylcarbamates. These compounds primarily decompose upon heating to yield phenyl isocyanate and the corresponding alcohol. acs.orgacs.org At higher temperatures (e.g., 250°C), further reactions can occur, leading to products like aniline, substituted ureas, and carbon dioxide, resulting from reactions of the initially formed isocyanate and amine. acs.orgcdnsciencepub.com

Table 3: Primary Thermal Degradation Products of N-Phenylcarbamate Analogs

| Compound | Temperature Range (°C) | Primary Products | Reference |

| Ethyl N-methyl-N-phenylcarbamate | 329 - 380 | N-methylaniline, Carbon dioxide, Ethylene | researchgate.netscispace.com |

| Ethyl carbanilate (N-phenyl) | ~200 | Phenyl isocyanate, Ethanol | acs.org |

| t-Butyl N-phenylcarbamate | ~180 | Aniline, Isobutylene, Carbon dioxide, Diphenylurea | cdnsciencepub.com |

Biolysis and Biodegradation Studies (General N-Phenylcarbamates)

N-phenylcarbamates, many of which are used as pesticides and herbicides, are subject to microbial degradation in soil and aquatic environments. nih.govresearchgate.net The primary step in the biodegradation of these compounds is typically enzymatic hydrolysis of the carbamate linkage by microbial esterases or amidases. researchgate.net

This hydrolytic cleavage breaks the ester bond, releasing the corresponding phenol and a carbamic acid intermediate. For N-methylcarbamates, this leads to the formation of a phenol derivative, methylamine, and carbon dioxide. researchgate.net For example, the biodegradation of the N-phenylcarbamate herbicide propham (B1679637) (Isopropyl N-phenylcarbamate) results in its hydrolysis to aniline, carbon dioxide, and isopropanol.

The initial breakdown products, such as substituted phenols and anilines, are generally less toxic than the parent carbamate but can persist in the environment. These metabolites are then subject to further microbial degradation, often involving ring hydroxylation and subsequent ring cleavage, eventually leading to their incorporation into the microbial biomass or complete mineralization to carbon dioxide, water, and inorganic nitrogen. researchgate.net For instance, studies on the degradation of carbofuran, a benzofuranyl methylcarbamate, showed the formation of metabolites like 3-hydroxy-carbofuran, 3-keto-carbofuran, and carbofuran-phenol. researchgate.net

Q & A

Q. What are the optimal catalytic systems and reaction conditions for synthesizing Phenyl N-methyl-N-phenylcarbamate?

The synthesis of this compound can be achieved via catalytic methods using hydrotalcite-derived mixed oxides. For example, Zn/Al/Ce mixed oxides derived from hydrotalcite precursors exhibit high activity for carbamate synthesis under mild conditions (e.g., 120–150°C, 2–4 hours, solvent-free systems) . These catalysts promote the reaction between phenyl isocyanate and methanol, with yields exceeding 85% under optimized parameters. Key factors include the Lewis acidity of the catalyst and the synergistic effects of Ce³⁺/Ce⁴⁺ redox pairs in stabilizing intermediates .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Chromatography : Ultra-performance liquid chromatography (UPLC) with phenyl isothiocyanate derivatization enables precise quantification of carbamate derivatives in complex matrices, achieving detection limits as low as 0.1 µg/mL .

- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural validation, with characteristic peaks for the methyl carbamate group at δ 3.1–3.3 ppm (¹H) and 155–160 ppm (¹³C) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 338.4 (C₂₁H₂₆N₂O₂) with ≥98% purity, as validated by NIST reference data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors or dust .

- Waste disposal : Classify waste as hazardous organic material and follow institutional guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How do catalytic mechanisms differ between Zn/Al/Ce oxides and other heterogeneous catalysts in carbamate synthesis?

Zn/Al/Ce oxides exhibit bifunctional catalysis: Zn²⁺ and Al³⁺ provide Lewis acid sites to activate the phenyl isocyanate substrate, while Ce³⁺/Ce⁴⁺ redox pairs stabilize reactive intermediates (e.g., methyl carbamate radicals) . In contrast, traditional catalysts like MgO or zeolites rely solely on basic sites, leading to lower selectivity due to side reactions (e.g., urea formation) . Advanced kinetic studies using in-situ FTIR reveal that Ce-containing catalysts reduce activation energy by 15–20 kJ/mol compared to non-redox systems .

Q. How can molecular modeling and enzyme inhibition assays elucidate interactions between this compound and biological targets?

- Molecular docking : Using GOLD 5 software with PDB templates (e.g., 2QBS, 5PNT), researchers can predict binding affinities to enzymes like low-molecular-weight protein tyrosine phosphatases (LMW-PTPs). The carbamate group forms hydrogen bonds with catalytic cysteine residues (bond distance: 2.8–3.1 Å), inhibiting phosphatase activity .

- Enzyme kinetics : Competitive inhibition constants (Kᵢ) for carbamates range from 0.5–2.0 µM in LMW-PTP assays, validated via p-nitrophenyl phosphate substrate displacement studies .

Q. How should researchers resolve contradictions between computational predictions and experimental data in carbamate-protein interaction studies?

Discrepancies often arise from solvent effects or conformational flexibility in protein-ligand systems. To address this:

- Free-energy perturbation (FEP) : Quantify solvation effects on binding energies using molecular dynamics simulations .

- Synchrotron X-ray crystallography : Resolve ligand-bound protein structures at ≤1.8 Å resolution to validate docking poses .

- Statistical analysis : Apply multivariate methods (e.g., PCA) to correlate NMR chemical shifts with inhibition potency, identifying outliers in datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.